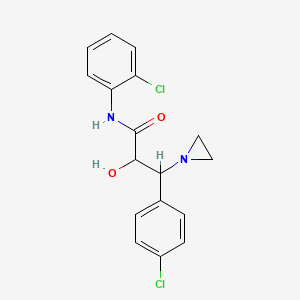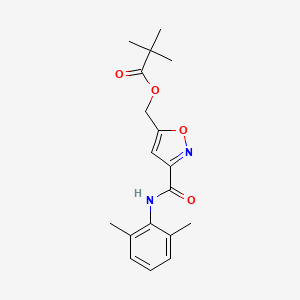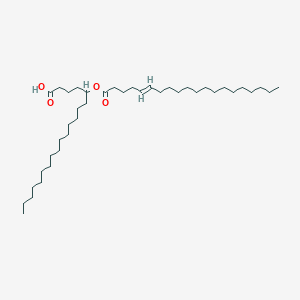
2-Methylbutyl benzyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl benzyl phthalate is an organic compound belonging to the phthalate ester family. It is a derivative of phthalic acid, benzyl alcohol, and 2-methylbutanol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl benzyl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol+2-Methylbutanol→2-Methylbutyl benzyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl benzyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbutyl benzyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacture of consumer products such as flooring, adhesives, and coatings
Mécanisme D'action
The mechanism by which 2-Methylbutyl benzyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It has been shown to bind to estrogen receptors, potentially disrupting normal hormonal functions. Additionally, it can affect gene expression and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methylbutyl benzyl phthalate can be compared with other phthalate esters such as:
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
These compounds share similar uses as plasticizers but differ in their chemical structures and specific applications. For example, DEHP is commonly used in medical devices, while DINP and DIDP are used in a variety of consumer products .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an important plasticizer, while its potential biological effects warrant further research to understand its impact on health and the environment.
Propriétés
Numéro CAS |
71463-82-6 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1 |
Clé InChI |
ZRYUYMRIBIOSBD-OAHLLOKOSA-N |
SMILES isomérique |
CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



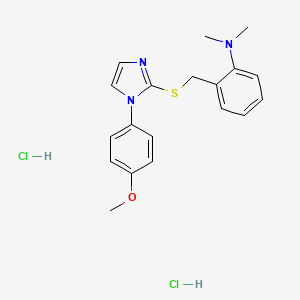
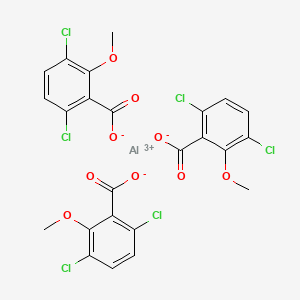
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)


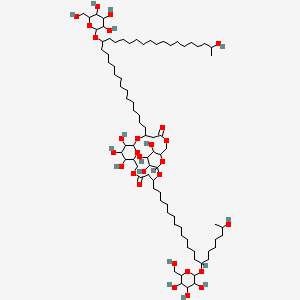
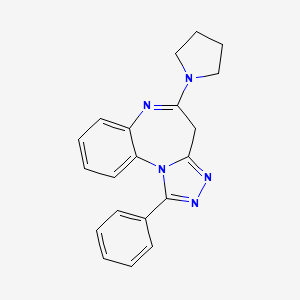
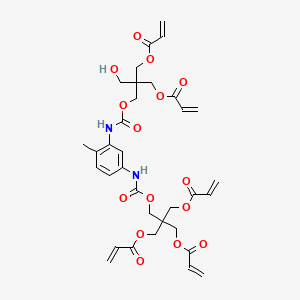
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
